molecular formula C8H5F4NO B1295484 4-Fluoro-3-(trifluoromethyl)benzamide CAS No. 67515-57-5

4-Fluoro-3-(trifluoromethyl)benzamide

Cat. No. B1295484
CAS RN: 67515-57-5
M. Wt: 207.12 g/mol
InChI Key: UUOVPAFAXSKGMP-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-3-(trifluoromethyl)benzamide is a fluorinated benzamide with potential applications in various fields, including materials science and pharmaceuticals. The presence of fluorine atoms in the benzamide structure can significantly alter the compound's physical, chemical, and biological properties, making it a subject of interest in research.

Synthesis Analysis

The synthesis of fluorinated benzamides can be complex, involving multiple steps and various reagents. For instance, the synthesis of soluble fluoro-polyimides, which are related to benzamides, involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides to yield poly(amic acid)s, which are then cyclized to form polyimide films with excellent thermal stability and low moisture absorption . Similarly, the synthesis of fluorobenzyl analogues of DASB, a compound structurally related to benzamides, requires a different synthesis strategy to obtain high chemical yields and assess biological properties .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms, which can influence the compound's reactivity and interaction with other molecules. For example, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, showing different dihedral angles between the benzene rings depending on the halogen substituent, which can affect the compound's overall properties .

Chemical Reactions Analysis

Fluorinated benzamides can undergo various chemical reactions, such as the nucleophilic vinylic substitution (S(N)V) reaction, which is used to synthesize heterocyclic compounds like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . Additionally, the C-H activation/annulation reaction with fluoroalkylated alkynes catalyzed by cobalt can yield 3- and 4-fluoroalkylated isoquinolinones, demonstrating the reactivity of benzamides with fluorine-containing groups .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the benzamide structure can significantly alter the physical and chemical properties of the compound. For example, fluorinated polyimides derived from benzamides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The radiosynthesis of fluorinated benzamide neuroleptics has also been reported, with specific activities indicating high purity and potential for use in neuroimaging . Furthermore, the crystallographic analysis of fluorinated benzamides provides insights into the intermolecular interactions and energy frameworks that contribute to the stability and reactivity of these compounds .

Scientific Research Applications

1. Mechanism of Bending in a Plastically Flexible Crystal

  • Application Summary: The compound is used in the creation of mechanically adaptable molecular crystals, which have potential applications in flexible smart materials and devices .
  • Methods of Application: The research involved the study of plastic deformation in single crystals of a small organic molecule (N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide) that can be repeatedly irreversibly bent and returned to its original shape without concomitant delamination or loss of integrity .
  • Results: The study found that upon deformation, molecular layers lined with trifluoromethyl groups cooperatively slip past one another, resulting in their impressive plastic malleability .

2. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Application Summary: The trifluoromethyl group, which is present in 4-Fluoro-3-(trifluoromethyl)benzamide, is also found in many FDA-approved drugs . This group is known to exhibit numerous pharmacological activities .
  • Methods of Application: The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
  • Results: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

3. Synthesis and Application of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized from 4-Fluoro-3-(trifluoromethyl)benzamide, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
  • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

4. Sorafenib

  • Application Summary: Sorafenib, a drug that contains a trifluoromethyl group, is used for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
  • Methods of Application: The trifluoromethyl group is incorporated into the drug molecule during its synthesis .
  • Results: The FDA has granted “Fast Track” designation to Sorafenib for the therapy of advanced hepatocellular carcinoma .

Safety And Hazards

“4-Fluoro-3-(trifluoromethyl)benzamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOVPAFAXSKGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217858
Record name 4-Fluoro-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)benzamide

CAS RN

67515-57-5
Record name 4-Fluoro-3-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67515-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethyl)benzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-3-(trifluoromethyl)benzamide
Source EPA DSSTox
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Record name 67515-57-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
JX Qiao, TC Wang, LP Adam, AYA Chen… - Journal of Medicinal …, 2015 - ACS Publications
Cholesteryl ester transfer protein (CETP) inhibitors raise HDL-C in animals and humans and may be antiatherosclerotic by enhancing reverse cholesterol transport (RCT). In this article, …
Number of citations: 11 pubs.acs.org
DC Nuţă, MC Chifiriuc, C Drăghici, C Limban… - …, 2013 - farmaciajournal.com
The use of most antimicrobial agents is limited, not only by the rapid developement of drug resistance, but also by the unsatisfactory status of present treatment of bacterial infections …
Number of citations: 11 farmaciajournal.com
CH Zhang, K Chen, Y Jiao, LL Li, YP Li… - Journal of medicinal …, 2016 - ACS Publications
Herein we report the sophisticated process of structural optimization toward a previously disclosed Src inhibitor, compound 1, which showed high potency in the treatment of triple …
Number of citations: 22 pubs.acs.org
HJ Finlay, J Jiang, R Rampulla, ME Salvati… - ACS Medicinal …, 2019 - ACS Publications
Lead optimization of the diphenylpyridylethanamine (DPPE) and triphenylethanamine (TPE) series of CETP inhibitors to improve their pharmaceutical profile is described. Polar groups …
Number of citations: 5 pubs.acs.org
J Jiang, H Finlay, JA Johnson, L Harikrishnan… - Bioorganic & Medicinal …, 2016 - Elsevier
Hydroxyl 1,2-diphenylethanamine analogs were identified as potent inhibitors of cholesterol ester transfer protein (CETP), a therapeutic target to raise HDL cholesterol. In an effort to …
Number of citations: 2 www.sciencedirect.com
VR Chirasani, R Sankar, S Senapati - The Journal of Physical …, 2016 - ACS Publications
Cholesteryl ester transfer protein (CETP) facilitates the bidirectional exchange of cholesteryl esters and triglycerides between high-density lipoproteins and low- or very low-density …
Number of citations: 16 pubs.acs.org
EJ Koh, MI El-Gamal, CH Oh, SH Lee, T Sim… - European Journal of …, 2013 - Elsevier
Synthesis of a new series of diarylureas and diarylamides possessing 4-aryl-8-amino(acetamido)quinoline scaffold is described. Their in vitro antiproliferative activities against ten …
Number of citations: 35 www.sciencedirect.com
M Khandan, S Sadeghian-Rizi… - Research in …, 2018 - ncbi.nlm.nih.gov
A series of novel sorafenib analogues containing a quinoxalinedione ring and amide linker were synthesized. A total of 9 novel compounds in 6 synthetic steps were synthesized. Briefly…
Number of citations: 10 www.ncbi.nlm.nih.gov
B Bueno, S Heurtaux, A Gagnon - The Journal of Organic …, 2023 - ACS Publications
1-Methylcyclopropyl aryl ethers (McPAEs) can be viewed as cyclized derivatives of their O-tert-butyl counterparts. Although these compounds can find use in medicinal chemistry, they …
Number of citations: 3 pubs.acs.org
M Khandan, S Rizi, G Khodarahmi… - Research in …, 2018 - go.gale.com
A series of novel sorafenib analogues containing a quinoxalinedione ring and amide linker were synthesized. A total of 9 novel compounds in 6 synthetic steps were synthesized. Briefly…
Number of citations: 3 go.gale.com

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